(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
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Description
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.357. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Stability
Research into unconventional crystalline hydrates and their stability under varying conditions has provided insight into the complex interplay of temperature, water activity, and pH on solid form stability. Studies have shown that controlling crystallization, filtration, and drying conditions can yield highly crystalline phase-pure samples, enabling detailed molecular-level understanding of crystal structures and transformations (Braun et al., 2015).
Synthesis Methodologies
Advancements in synthesis methodologies have been demonstrated through the development of new oxidatively removable carboxy protecting groups. This includes the efficient oxidation of dimethoxybenzyl esters to generate corresponding carboxylic acids, illustrating a broader utility in synthetic organic chemistry (Kim & Misco, 1985). Additionally, the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through sequential coupling-cyclization reactions highlights innovative approaches to generating complex organic molecules (Kobayashi et al., 2008).
Antimicrobial and Anticancer Activity
Compounds similar to the one have been evaluated for their antimicrobial and anticancer activities. A study on new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives showcased their potential against various bacterial strains, indicating the relevance of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015). Similarly, the design and synthesis of thiazolone derivatives have explored their anticancer and antimicrobial potentials, contributing to the search for novel therapeutic agents (Pansare et al., 2019).
Materials Science and Corrosion Inhibition
Investigations into corrosion inhibition for mild steel in aqueous solutions by indanones derivatives, including compounds structurally related to "(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid," have shown significant inhibition efficiencies. These findings underscore the potential applications of these compounds in materials science, particularly in protecting metals from corrosion (Saady et al., 2018).
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRTCZGPDKLY-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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